2-(Difluoromethoxy)-4,6-dimethylpyridine
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Overview
Description
2-(Difluoromethoxy)-4,6-dimethylpyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with difluoromethoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4,6-dimethylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine ring. One common method is the reaction of 4,6-dimethylpyridine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with the pyridine ring to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-4,6-dimethylpyridine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-(Difluoromethoxy)aniline: Another compound with a difluoromethoxy group, used in similar applications.
Difluoromethoxylated Ketones: These compounds serve as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness: 2-(Difluoromethoxy)-4,6-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity compared to other fluorinated compounds .
Properties
IUPAC Name |
2-(difluoromethoxy)-4,6-dimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-6(2)11-7(4-5)12-8(9)10/h3-4,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGKOJCNBBXNPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)OC(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673305 |
Source
|
Record name | 2-(Difluoromethoxy)-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-04-0 |
Source
|
Record name | 2-(Difluoromethoxy)-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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